Maleimide, N-phenethyl-

説明

The exact mass of the compound Maleimide, N-phenethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Maleimide, N-phenethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Maleimide, N-phenethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

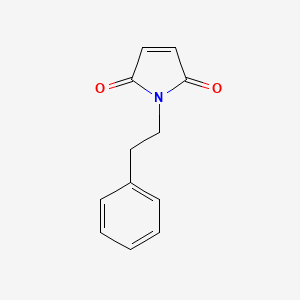

Structure

3D Structure

特性

IUPAC Name |

1-(2-phenylethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-6-7-12(15)13(11)9-8-10-4-2-1-3-5-10/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGBGLKCFQULNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287848 | |

| Record name | Maleimide, N-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6943-90-4 | |

| Record name | Maleimide, N-phenethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-phenethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of N-phenethylmaleimide

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-phenethylmaleimide is a derivative of maleic acid characterized by a phenethyl group attached to the nitrogen atom of the maleimide ring. This guide provides a comprehensive overview of its synthesis, purification, and key physicochemical and biological properties. As a bifunctional molecule combining the high reactivity of the maleimide group with the hydrophobicity of the phenethyl moiety, it holds significant potential in bioconjugation, polymer science, and as a scaffold in medicinal chemistry. This document details established synthetic protocols, explains the chemical principles underpinning its reactivity—particularly towards sulfhydryl groups—and explores its applications in the broader context of scientific research and drug development.

Introduction and Strategic Importance

N-substituted maleimides are a class of compounds widely utilized for their high reactivity as Michael acceptors. The maleimide double bond is electron-deficient, making it highly susceptible to nucleophilic attack, most notably from thiol groups found in cysteine residues of proteins. While N-ethylmaleimide (NEM) is a benchmark reagent for studying protein structure and function, and N-phenylmaleimide is a key monomer in polymer chemistry, N-phenethylmaleimide offers a unique combination of properties.[1][2] The introduction of the phenethyl group increases the molecule's hydrophobicity and potential for π-stacking interactions, which can be leveraged in the design of novel probes, polymer materials, and therapeutic agents.

Understanding the synthesis and reactivity of N-phenethylmaleimide is crucial for its effective application. This guide provides the foundational knowledge required to synthesize, purify, and utilize this versatile compound, drawing upon established principles for analogous maleimides to ensure a robust and reliable technical narrative.

Synthesis of N-phenethylmaleimide

The synthesis of N-phenethylmaleimide is typically achieved via a two-step process: the formation of an intermediate maleamic acid, followed by a cyclodehydration reaction to form the final imide ring. This approach is well-documented for a variety of N-substituted maleimides.[3][4]

Synthetic Pathway Overview

The general synthetic scheme proceeds as follows:

-

Step 1: Acylation (Maleamic Acid Formation): Maleic anhydride is reacted with phenethylamine. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride and opening the ring to form N-phenethylmaleamic acid. This reaction is typically fast and high-yielding.

-

Step 2: Cyclodehydration (Imidation): The intermediate N-phenethylmaleamic acid is then cyclized to form the five-membered imide ring. This is an elimination reaction that removes a molecule of water. This step requires a dehydrating agent and often a catalyst. A common and effective method involves using acetic anhydride with a base catalyst like sodium acetate.[3]

The overall workflow for this synthesis is depicted in the diagram below.

Caption: General workflow for the two-step synthesis of N-phenethylmaleimide.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of N-phenylmaleimide and is expected to yield high-purity N-phenethylmaleimide.[3]

Step A: Synthesis of N-phenethylmaleamic Acid

-

Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., diethyl ether or toluene) under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: While stirring vigorously, add a solution of phenethylamine (1.0 eq) in the same solvent dropwise via the dropping funnel. The addition rate should be controlled to manage the exothermic reaction, maintaining the temperature below 30°C.[4]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. A precipitate of N-phenethylmaleamic acid will form.

-

Isolation: Cool the suspension in an ice bath. Collect the solid product by suction filtration and wash with cold solvent to remove any unreacted starting materials. The resulting white to off-white powder can be dried under vacuum and is typically pure enough for the next step without further purification.

Step B: Synthesis of N-phenethylmaleimide (Cyclodehydration)

-

Setup: To an Erlenmeyer flask, add acetic anhydride and anhydrous sodium acetate (approx. 0.5 eq relative to the maleamic acid).

-

Reaction: Add the dried N-phenethylmaleamic acid from Step A to the flask. Swirl the suspension and gently heat it on a steam bath or in an oil bath. The solids should dissolve as the reaction proceeds. Continue heating for 30-60 minutes.

-

Work-up: Cool the reaction mixture to room temperature. Pour the solution slowly into a beaker of ice water while stirring. A yellow precipitate of N-phenethylmaleimide will form.

-

Isolation: Collect the crude product by suction filtration. Wash the solid thoroughly with cold water to remove acetic acid and sodium acetate, followed by a wash with a non-polar solvent like petroleum ether to aid in drying.[3]

Purification and Characterization

The crude N-phenethylmaleimide can be purified by recrystallization from a suitable solvent system, such as cyclohexane or an ethanol/water mixture, to yield yellow, needle-like crystals.[3] For removing oligomeric impurities, column chromatography using silica gel may also be employed.[5]

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

IR Spectroscopy: To identify characteristic functional groups, such as the carbonyl C=O stretching of the imide ring.

-

Mass Spectrometry: To confirm the molecular weight of the compound.[6]

Properties of N-phenethylmaleimide

The properties of N-phenethylmaleimide are dictated by the interplay between its reactive maleimide ring and the appended phenethyl group.

Physical Properties

Quantitative experimental data for N-phenethylmaleimide is not as widely published as for its common analogs. However, key properties can be computed or inferred.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | - |

| Molecular Weight | 201.22 g/mol | PubChem[7] |

| Appearance | Yellow crystalline solid | Inferred from analogs[2][3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, benzene, and acetone. | Inferred from analogs[8] |

| Melting Point | Not reported; (N-phenylmaleimide: 85-87 °C) | N/A; (Ref:[8]) |

| Boiling Point | Not reported; (N-phenylmaleimide: 162-163 °C / 12 mmHg) | N/A; (Ref:[8]) |

Chemical Properties and Reactivity

Michael Acceptor Reactivity: The core chemical feature of N-phenethylmaleimide is the electrophilicity of its carbon-carbon double bond. It readily undergoes Michael addition with nucleophiles, particularly thiols. This reaction is highly specific for sulfhydryl groups within a pH range of 6.5-7.5, where the thiol is sufficiently nucleophilic but competing reactions with amines are minimized.[1][9] The reaction results in the formation of a stable, irreversible thioether bond.[1]

Caption: Reaction of N-phenethylmaleimide with a thiol via Michael addition.

Hydrolytic Stability: At alkaline pH (above ~8.0), the maleimide ring is susceptible to hydrolysis, which opens the ring and eliminates its reactivity towards thiols. This is a critical consideration for experimental design, particularly in bioconjugation reactions where buffer conditions must be carefully controlled.[1]

General Reactivity: As an imide, N-phenethylmaleimide is a very weak base. It can react with strong reducing agents to form flammable gases and with strong bases to form salts.[8][10]

Biological Properties and Applications

The primary biological application of N-phenethylmaleimide stems from its ability to covalently modify cysteine residues. This makes it an invaluable tool in biochemistry and drug development.

-

Probing Protein Structure and Function: By selectively and irreversibly blocking cysteine residues, researchers can investigate the functional role of specific sulfhydryl groups in enzymes and other proteins.[1][11] For example, this technique has been used to identify essential cysteine residues in the active sites of enzymes, leading to a loss of activity upon modification.[12]

-

Irreversible Enzyme Inhibition: N-phenethylmaleimide can act as an irreversible inhibitor of enzymes that rely on a cysteine thiol for their catalytic activity, such as cysteine proteases and certain deubiquitinases.[1] This property is highly relevant in drug discovery, where irreversible inhibitors can offer advantages in potency and duration of action.

-

Bioconjugation and Drug Delivery: The maleimide group is a popular choice for conjugating molecules (e.g., drugs, fluorescent dyes, polyethylene glycol) to proteins or antibodies. The phenethyl group can modulate the pharmacokinetic properties of such conjugates, potentially improving cell permeability or influencing protein binding due to its hydrophobic nature.

-

Scaffold for Drug Discovery: The imide ring is a recognized scaffold in medicinal chemistry, found in compounds with a wide range of biological activities.[13][14][15] Derivatives of the closely related N-phenylmaleimide, for instance, have been investigated for their pro-inflammatory and anti-melanoma activities, suggesting that N-phenethylmaleimide could serve as a valuable starting point for developing new therapeutic agents.[13][16]

Conclusion

N-phenethylmaleimide is a versatile chemical entity with significant utility for researchers in chemistry, biology, and pharmaceutical science. Its synthesis is straightforward, relying on established chemical transformations. The compound's primary value lies in the specific and irreversible reactivity of its maleimide moiety with thiol groups, enabling a wide range of applications from fundamental protein research to the development of targeted therapeutics. The presence of the phenethyl group provides an additional lever for tuning molecular properties, opening avenues for the creation of novel bioconjugates and drug candidates. This guide provides the essential technical framework for scientists to harness the potential of this valuable compound in their research endeavors.

References

-

N-Ethylmaleimide - Wikipedia. Wikipedia. [Link]

-

N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem. National Center for Biotechnology Information. [Link]

-

Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3- diene - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

N-Phenylmaleimide - Organic Syntheses Procedure. Organic Syntheses. [Link]

- CN104892484A - Synthesis method for N-phenylmaleimide - Google Patents.

-

N-Ethylmaleimide | C6H7NO2 | CID 4362 - PubChem. National Center for Biotechnology Information. [Link]

-

Chemical Properties of N-Phenylmaleimide (CAS 941-69-5) - Cheméo. Cheméo. [Link]

-

Maleimide, N-phenethyl- | C12H11NO2 | CID 243296 - PubChem. National Center for Biotechnology Information. [Link]

-

N-Ethylmaleimide (NEM) Market 2025 by Types, Applications & Top Key Players · Apiary. Apiary. [Link]

-

N-Phenylmaleimide - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

N-ethylmaleimide (NEM) diminishes alpha 2-adrenoceptor mediated effects on noradrenaline release - PubMed. National Center for Biotechnology Information. [Link]

- KR20180037796A - Purification method of n-substituted maleimide - Google Patents.

-

N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation - PubMed. National Center for Biotechnology Information. [Link]

-

Citotoxicity of N-phenylmaleimide Derivatives and Inhibition ofMelanoma Growth in a Preclinical Mouse Melanoma Model - SciSpace. SciSpace. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. YouTube. [Link]

- CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide - Google Patents.

-

Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. MDPI. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Illinois Springfield. [Link]

-

Synthesis of n-phenyl maleimide - PrepChem.com. PrepChem.com. [Link]

-

An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - MDPI. MDPI. [Link]

Sources

- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 2. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN104892484A - Synthesis method for N-phenylmaleimide - Google Patents [patents.google.com]

- 5. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]

- 6. lehigh.edu [lehigh.edu]

- 7. Maleimide, N-phenethyl- | C12H11NO2 | CID 243296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Phenylmaleimide | 941-69-5 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-PHENYLMALEIMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. N-Ethylmaleimide (NEM) Market 2025 by Types, Applications & Top Key Players · Apiary [nethylmaleimidenemmarket.docs.apiary.io]

- 12. caymanchem.com [caymanchem.com]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-phenethylmaleimide: Properties, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenethylmaleimide is a chemical compound belonging to the maleimide family, characterized by a maleimide ring substituted with a phenethyl group on the nitrogen atom. Its Chemical Abstracts Service (CAS) number is 6943-90-4 [1]. While specific experimental data for N-phenethylmaleimide is not as abundant as for its close analog, N-phenylmaleimide, its chemical behavior and applications are primarily dictated by the reactive maleimide moiety. This guide provides a comprehensive overview of the properties, synthesis, and, most importantly, the utility of N-phenethylmaleimide as a bioconjugation reagent.

Maleimides are of significant interest in the fields of chemical biology and drug development due to their high reactivity and selectivity towards thiol groups, which are present in the side chains of cysteine residues in proteins. This specific reactivity allows for the precise covalent modification of biomolecules, a cornerstone of modern bioconjugation techniques.

Physicochemical Properties

Detailed experimental physicochemical data for N-phenethylmaleimide is limited. However, we can infer its properties based on its structure and by referencing the well-characterized N-phenylmaleimide (CAS 941-69-5)[2][3][4][5].

| Property | Value (N-phenethylmaleimide) | Value (N-phenylmaleimide) | Source |

| CAS Number | 6943-90-4 | 941-69-5 | [1],[2] |

| Molecular Formula | C12H11NO2 | C10H7NO2 | [1],[2] |

| Molecular Weight | 201.22 g/mol | 173.17 g/mol | [1],[2] |

| Appearance | Inferred to be a yellow crystalline solid | Yellow crystalline powder or needles | [4] |

| Melting Point | Not available | 85-87 °C | [4] |

| Boiling Point | Not available | 162-163 °C at 12 mmHg | [4] |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and benzene. | Sparingly soluble in water, soluble in methanol, ethanol, and benzene. | [2][4] |

The addition of the ethylene bridge in the phenethyl group is expected to slightly increase the molecular weight and potentially alter the melting and boiling points compared to N-phenylmaleimide. The solubility profile is likely to remain similar, with poor aqueous solubility and good solubility in common organic solvents.

Structure of N-phenethylmaleimide

Caption: General workflow for the synthesis of N-phenethylmaleimide.

Step-by-Step Synthesis Protocol

This protocol is adapted from the synthesis of N-phenylmaleimide and can be applied to N-phenethylmaleimide with minor modifications.[6]

Step 1: Synthesis of N-phenethylmaleamic acid

-

Dissolve maleic anhydride in a suitable solvent, such as diethyl ether, in a flask equipped with a stirrer.

-

Slowly add an equimolar amount of phenethylamine dissolved in the same solvent to the maleic anhydride solution.

-

The reaction is exothermic and will result in the precipitation of the N-phenethylmaleamic acid intermediate.

-

Stir the mixture at room temperature for 1-2 hours to ensure the completion of the reaction.

-

Collect the solid product by filtration and wash with cold solvent to remove any unreacted starting materials.

Step 2: Cyclodehydration to N-phenethylmaleimide

-

Suspend the dried N-phenethylmaleamic acid in acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate.

-

Heat the mixture gently (e.g., on a steam bath) with stirring until the solid dissolves.

-

Continue heating for a short period (e.g., 30 minutes) to ensure complete cyclization.

-

Cool the reaction mixture and pour it into ice water to precipitate the N-phenethylmaleimide product and quench the excess acetic anhydride.

-

Collect the crude product by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like cyclohexane or ethanol.

Mechanism of Action in Bioconjugation: The Thiol-Maleimide Reaction

The primary application of N-phenethylmaleimide in bioconjugation is its reaction with thiol groups, predominantly from cysteine residues in proteins. This reaction is a Michael addition, where the nucleophilic thiol attacks one of the electrophilic carbons of the maleimide double bond.[2]

Reaction Mechanism

Caption: A typical workflow for protein labeling with a maleimide derivative.

Step-by-Step Labeling Protocol

-

Prepare the Protein Solution:

-

Dissolve the protein in a thiol-free buffer at a pH between 7.0 and 7.5 (e.g., phosphate-buffered saline (PBS), HEPES).

-

The protein concentration should typically be in the range of 1-10 mg/mL.

-

Degas the buffer to minimize oxidation of free thiols.

-

-

(Optional) Reduction of Disulfide Bonds:

-

If the protein's cysteine residues are involved in disulfide bonds and need to be labeled, a reducing agent is required.

-

Tris(2-carboxyethyl)phosphine (TCEP) is a suitable reducing agent as it does not contain a thiol group and will not compete with the protein for the maleimide.

-

Add a 10- to 50-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.

-

Remove the excess TCEP using a desalting column.

-

-

Prepare the N-phenethylmaleimide Solution:

-

Dissolve N-phenethylmaleimide in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the N-phenethylmaleimide stock solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

-

The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to react with any excess maleimide.

-

-

Purification of the Conjugate:

-

Remove unreacted N-phenethylmaleimide and other small molecules by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

The purified protein conjugate can be characterized by techniques such as mass spectrometry to determine the degree of labeling.

-

Applications in Research and Drug Development

The ability to selectively label cysteine residues makes N-phenethylmaleimide and other maleimide derivatives invaluable tools in various applications:

-

Antibody-Drug Conjugates (ADCs): Maleimides are widely used to link potent cytotoxic drugs to monoclonal antibodies, creating ADCs that can selectively target and kill cancer cells. [2]* Protein Labeling: Fluorescent dyes, biotin, or other reporter molecules functionalized with a maleimide group can be attached to proteins for use in various assays, including fluorescence microscopy, flow cytometry, and western blotting. [2]* Surface Functionalization: Maleimides can be used to immobilize proteins or peptides onto surfaces, such as nanoparticles or biosensor chips, for diagnostic and therapeutic applications. [2]* Probing Protein Structure and Function: By labeling specific cysteine residues, maleimides can be used to study protein conformation, protein-protein interactions, and enzyme activity.

Conclusion

N-phenethylmaleimide, as a member of the maleimide family, is a versatile and powerful reagent for the site-specific modification of proteins and other biomolecules. Its high reactivity and selectivity for thiols under mild conditions make it a cornerstone of modern bioconjugation strategies. While specific physicochemical data for N-phenethylmaleimide may be limited, its chemical behavior can be reliably predicted based on the well-understood chemistry of the maleimide functional group. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize N-phenethylmaleimide in their work, from synthesis to application in cutting-edge bioconjugation techniques.

References

-

PubChem. Maleimide, N-phenethyl-. National Center for Biotechnology Information. [Link]

-

PubChem. N-Phenylmaleimide. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of N-Phenylmaleimide (CAS 941-69-5). [Link]

- Google Patents. CN104892484A - Synthesis method for N-phenylmaleimide.

-

NIST. N-Phenylmaleimide. NIST Chemistry WebBook. [Link]

-

Organic Syntheses. N-Phenylmaleimide. [Link]

- Google Patents. CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide.

-

PrepChem. Synthesis of n-phenyl maleimide. [Link]

-

ResearchGate. (PDF) Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]

-

PubChem. N-Ethylmaleimide. National Center for Biotechnology Information. [Link]

Sources

- 1. Maleimide, N-phenethyl- | C12H11NO2 | CID 243296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Phenylmaleimide (CAS 941-69-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. N-Phenylmaleimide | 941-69-5 [chemicalbook.com]

- 5. N-Phenylmaleimide [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Reactivity and reaction mechanism of N-phenethylmaleimide

An In-Depth Technical Guide to the Reactivity and Reaction Mechanism of N-phenethylmaleimide

Authored by a Senior Application Scientist

Foreword: Unveiling the Versatility of N-phenethylmaleimide

In the landscape of modern chemical synthesis, particularly at the intersection of materials science and biotechnology, N-phenethylmaleimide stands out as a molecule of significant interest. Its unique combination of a reactive maleimide core and a hydrophobic phenethyl substituent makes it a versatile building block for a myriad of applications, from the development of advanced polymers to the sophisticated engineering of bioconjugates for therapeutic and diagnostic purposes. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental reactivity and reaction mechanisms of N-phenethylmaleimide. By delving into the causality behind its chemical behavior and providing field-proven insights, we will explore how to harness the full potential of this powerful reagent.

The Maleimide Core: An Electron-Deficient Alkene Primed for Reaction

The heart of N-phenethylmaleimide's reactivity lies in the maleimide ring, a five-membered cyclic imide containing an electron-deficient carbon-carbon double bond. This electrophilicity is the key to its participation in two principal reaction classes: the Michael addition and the Diels-Alder reaction. The N-phenethyl group, while not directly involved in the electronic nature of the double bond, influences the molecule's solubility, steric hindrance, and potential for secondary interactions, thereby subtly modulating its reactivity and handling properties.

The Michael Addition: A Gateway to Bioconjugation

The Michael addition, or conjugate addition, is arguably the most exploited reaction of maleimides in the life sciences.[1][2][3] It involves the addition of a nucleophile to the β-carbon of the electron-poor alkene.[1][4]

1.1.1. Thiol-Maleimide Chemistry: The Cornerstone of Bioconjugation

N-phenethylmaleimide exhibits exceptional reactivity towards sulfhydryl (thiol) groups, a characteristic that has been extensively leveraged for the site-specific modification of proteins and peptides at cysteine residues.[5][6]

Mechanism of Action: The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the vinyl carbons of the maleimide ring. This is followed by protonation to yield a stable thioether linkage in the form of a thiosuccinimide adduct.[7][8]

Caption: Michael Addition of a Thiol to N-phenethylmaleimide.

Causality Behind Experimental Choices:

-

pH Control is Critical: The reaction is highly pH-dependent.[7][9] A pH range of 6.5-7.5 is optimal for achieving high selectivity for thiol groups over other nucleophilic residues like amines.[7] At this pH, a sufficient concentration of the more nucleophilic thiolate anion is present, while the less reactive protonated thiol is minimized. Above pH 7.5, the competitive reaction with primary amines becomes more significant.[7]

-

Solvent Considerations: The reaction readily proceeds in aqueous buffers, which is ideal for biological applications. For less soluble derivatives, polar aprotic solvents such as DMSO or DMF can be employed.[7]

Trustworthiness of the Protocol: Self-Validating Systems

The high chemoselectivity of the thiol-maleimide reaction within the specified pH range provides an inherent self-validating system.[7] The reaction's progress can be monitored by observing the disappearance of free thiols using Ellman's reagent or by mass spectrometry to confirm the formation of the desired conjugate.

A Note on Adduct Stability: While generally stable, the thiosuccinimide linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to thiol exchange.[10] This potential instability is a crucial consideration in the design of long-term stable bioconjugates. Recent studies have explored strategies to stabilize these adducts, such as hydrolysis of the succinimide ring.[10]

The Diels-Alder Reaction: Building Cyclic Scaffolds

N-phenethylmaleimide, as a potent dienophile, readily participates in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with conjugated dienes.[11][12] This powerful transformation is a cornerstone of organic synthesis for the construction of six-membered rings with high stereocontrol.

Mechanism of Action: The Diels-Alder reaction is a concerted pericyclic reaction involving the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile (N-phenethylmaleimide). The reaction typically proceeds through a cyclic transition state, leading to the formation of a cyclohexene derivative.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. ijsdr.org [ijsdr.org]

- 4. m.youtube.com [m.youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. The reaction of N-ethylmaleimide at the active site of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. rsc.org [rsc.org]

An In-Depth Technical Guide to the Solubility and Stability of N-phenethylmaleimide for Bioconjugation Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals employing N-phenethylmaleimide (N-PEM) in their workflows. As a pivotal reagent in the synthesis of bioconjugates, particularly antibody-drug conjugates (ADCs), a nuanced understanding of its solubility and stability is not merely academic—it is fundamental to the development of robust, reproducible, and effective therapeutics. Our objective is to move beyond mere data recitation and delve into the causality behind its behavior, equipping you with the field-proven insights necessary to design and execute self-validating protocols.

Section 1: Core Physicochemical Properties of N-phenethylmaleimide

The behavior of any chemical reagent is rooted in its fundamental physicochemical properties. For N-phenethylmaleimide, the interplay between its aromatic phenethyl group and its polar maleimide ring dictates its interactions with solvents and its intrinsic reactivity.

The N-phenethyl substituent imparts a significant degree of hydrophobicity, which is quantitatively represented by its calculated octanol-water partition coefficient (XLogP3). This property suggests a preference for organic, non-polar environments over aqueous media. However, the polar imide ring provides a degree of polarity, allowing for solubility in polar aprotic solvents. This structural duality is the key to understanding its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 201.22 g/mol | PubChem[1] |

| Appearance | White to off-white solid (Expected) | - |

| Melting Point | 33-35 °C (for (S)-(-)-N-(1-Phenylethyl)maleimide) | Sigma-Aldrich |

| XLogP3 (Computed) | 1.4 | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)CCN2C(=O)C=CC2=O | PubChem[1] |

Note: The melting point is provided for a structurally similar compound and should be considered an estimate.

Section 2: Solubility Profile: A Practical & Theoretical Assessment

Achieving a true solution is the first critical step in any conjugation reaction. The solubility of N-phenethylmaleimide is a function of its structure and the chosen solvent system. A failure to properly solubilize the reagent can lead to inconsistent reaction kinetics, low conjugation efficiency, and irreproducible results.

Theoretical Considerations & Qualitative Profile

The "like dissolves like" principle is our primary guide. The non-polar phenethyl group drives solubility in organic solvents, while the polar imide functionality allows for interaction with polar aprotic solvents. Its limited hydrogen bonding capability and overall hydrophobicity predict poor solubility in water.

| Solvent | Solvent Type | Expected Solubility | Rationale for Use in Bioconjugation |

| Water | Aqueous (Polar, Protic) | Insoluble / Sparingly Soluble | Not recommended for stock solutions due to poor solubility and hydrolysis risk. |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Insoluble / Sparingly Soluble | The primary reaction medium, N-PEM is added from an organic stock. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Recommended stock solvent. High dissolving power and miscible with aqueous buffers. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Recommended stock solvent. Similar properties to DMSO. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Used frequently in HPLC mobile phases for analysis. |

| Ethanol / Methanol | Polar Protic | Moderately Soluble | Can be used, but less common for stock solutions than DMSO/DMF. |

| Dichloromethane (DCM) | Non-polar | Soluble | Primarily used in synthesis and purification, not in aqueous conjugation steps. |

Causality in Solvent Selection: The choice of DMSO or DMF as the stock solvent is a cornerstone of reliable bioconjugation. These solvents fully solubilize N-phenethylmaleimide at high concentrations, ensuring that when a small volume is introduced into the aqueous reaction buffer, the maleimide is available for reaction rather than precipitating out of solution. This prevents the reaction from being limited by the dissolution rate of the reagent.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To move from qualitative estimates to quantitative data, a robust experimental protocol is required. The shake-flask method is a globally recognized standard for determining equilibrium solubility and is recommended by regulatory bodies.[2]

Objective: To determine the equilibrium solubility of N-phenethylmaleimide in various aqueous buffers and organic solvents.

Methodology:

-

Preparation: Add an excess amount of N-phenethylmaleimide solid to a series of vials, each containing a precisely known volume of the desired solvent (e.g., pH 5.0, 6.5, 7.4 buffers). The excess solid is critical to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).[3] Agitate for a defined period until equilibrium is reached.

-

Scientist's Note: Equilibrium must be proven. This is achieved by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration of the dissolved compound no longer increases.

-

-

Sample Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is imperative to separate the saturated solution from the excess solid. This is best accomplished by centrifugation followed by filtration through a solvent-compatible 0.22 µm syringe filter.

-

Quantification: Accurately dilute the filtered supernatant into a suitable mobile phase. Quantify the concentration of N-phenethylmaleimide using a validated analytical method, typically reverse-phase HPLC with UV detection.

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility in mg/mL or mmol/L.

Caption: Workflow for Equilibrium Solubility Determination.

Section 3: The Stability Landscape of N-phenethylmaleimide

The utility of a maleimide reagent is defined by a crucial balance: it must be stable enough for storage and handling, yet sufficiently reactive to ensure efficient conjugation under mild, aqueous conditions. Understanding the pathways of degradation is essential for mitigating them.

Aqueous Stability: The Inevitability of Hydrolysis

The primary degradation pathway for N-phenethylmaleimide in aqueous media is the hydrolysis of the maleimide ring. This reaction is highly pH-dependent.

Mechanism: In the presence of water, particularly under neutral to alkaline conditions, the hydroxide ion acts as a nucleophile, attacking one of the carbonyl carbons of the imide ring. This leads to ring-opening and the formation of the corresponding N-phenethylmaleamic acid. This product is inactive and will not react with thiols.

Caption: Base-Catalyzed Hydrolysis of N-phenethylmaleimide.

Kinetics & Causality: The rate of maleimide hydrolysis is directly proportional to the concentration of hydroxide ions.[4] Studies on maleimide and other N-substituted maleimides show that hydrolysis is slow at acidic pH (below pH 4) but increases significantly in the pH range of 7 to 9.[4][5] This kinetic profile is the primary reason bioconjugation reactions are ideally performed in a tightly controlled pH range of 6.5-7.5.[6] Above pH 7.5, the rate of hydrolysis can become competitive with the rate of thiol conjugation, reducing the yield of the desired product.

Stability of the Thiol-Maleimide Adduct: A Point of Vulnerability

While the formation of a thioether bond between a maleimide and a cysteine thiol is often described as "stable," this is a simplification. The resulting succinimide thioether conjugate is susceptible to a retro-Michael reaction, which is essentially a reversal of the conjugation process.[7]

This elimination reaction is particularly problematic in vivo, where high concentrations of endogenous thiols like glutathione can drive the reaction, leading to cleavage of the drug from its targeting antibody.[8]

The Stabilizing Role of Ring Hydrolysis: A critical secondary reaction can occur post-conjugation: hydrolysis of the newly formed succinimide ring. This ring-opening renders the thioether linkage irreversible and stable against thiol exchange.[9] Therefore, the long-term stability of the conjugate depends on the rate of this stabilizing hydrolysis relative to the rate of the undesirable retro-Michael reaction. The nature of the N-substituent on the original maleimide plays a key role in modulating the rate of this stabilizing hydrolysis.[9]

Caption: Competing Fates of the Maleimide-Thiol Adduct.

Section 4: Validated Protocols for Stability Assessment

A self-validating system requires robust analytical methods to monitor the integrity of the reagent and its conjugates. Stability-indicating HPLC methods are the gold standard for this purpose.[10][11]

Protocol: pH-Dependent Stability & Hydrolysis Kinetics

Objective: To quantify the rate of N-phenethylmaleimide hydrolysis at different pH values.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of N-PEM in a non-aqueous, miscible solvent like Acetonitrile (ACN) or DMSO.

-

Incubation: Aliquot a series of aqueous buffers (e.g., pH 5.0, 7.4, 8.5) into temperature-controlled vials. Initiate the experiment by spiking a small volume of the N-PEM stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL).

-

Time-Point Sampling: At specified time intervals (e.g., t=0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each vial. Immediately quench the hydrolysis by diluting the sample in an acidic mobile phase (e.g., pH 3) to stabilize it for analysis.

-

HPLC Analysis: Analyze each sample using a validated stability-indicating RP-HPLC method. The method must be able to resolve the parent N-PEM peak from its hydrolyzed maleamic acid peak.

-

Data Analysis: For each pH, plot the natural logarithm of the N-PEM peak area versus time. The slope of this line is the negative of the pseudo-first-order rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products of N-phenethylmaleimide and to validate that the analytical HPLC method is "stability-indicating." A stability-indicating method is one that can unequivocally assess the active ingredient in the presence of its potential decomposition products.[12][13]

Methodology: Expose solutions of N-PEM to a range of stress conditions designed to accelerate degradation. The goal is to achieve 10-30% degradation of the parent compound.[14]

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 2-8 hours.

-

Alkaline Hydrolysis: 0.1 M NaOH at room temperature for 1-4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 4-24 hours.

-

Thermal Degradation: Store the solid compound at 80 °C for 24-48 hours. Dissolve and analyze.

-

Photolytic Degradation: Expose a solution to UV light (e.g., 1.2 million lux hours) and cool white light (e.g., 200 W h/m²).

Following exposure, samples are analyzed by HPLC, often with mass spectrometry (LC-MS) detection, to separate and identify the parent compound and all generated degradants. The validation of the method's specificity is confirmed by demonstrating baseline resolution between all peaks.

Section 5: Field Insights for Drug Development Professionals

-

Handling & Storage: N-phenethylmaleimide is a solid and should be stored under desiccation at low temperatures (2-8 °C or -20 °C) and protected from light. Aqueous solutions are not stable and should never be stored. Organic stock solutions in high-quality, anhydrous DMSO or DMF should be prepared fresh before each use. To prevent hydrolysis from atmospheric moisture, equilibrate the reagent vial to room temperature before opening.[6]

-

Reaction Optimization: The insights from stability studies directly inform protocol design. The optimal pH for thiol-maleimide conjugation (pH 6.5-7.5) is a compromise: it is high enough to deprotonate a sufficient fraction of the cysteine thiol to its reactive thiolate form, but low enough to minimize the competing hydrolysis of the maleimide.

-

Post-Conjugation Stability: For applications requiring maximum long-term stability, such as therapeutic ADCs, consider strategies to promote the stabilizing hydrolysis of the succinimide ring post-conjugation. This can sometimes be achieved by a controlled pH adjustment after the initial conjugation reaction is complete.[9]

Conclusion

N-phenethylmaleimide is a powerful tool for bioconjugation, but its effective use demands a rigorous understanding of its inherent properties. Its solubility is governed by its amphipathic structure, necessitating the use of polar aprotic solvents for stock solutions. Its stability is a delicate balance, with the maleimide ring being susceptible to hydrolysis at elevated pH. Furthermore, the resulting thiol-adduct, while covalent, is not impervious to degradation and relies on a subsequent ring-opening for long-term stability. By employing the principles and validated protocols outlined in this guide, researchers can harness the full potential of N-phenethylmaleimide, leading to the development of more robust, reliable, and effective bioconjugates.

References

-

World Health Organization (WHO). (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010. [Link]

-

Thermal Study and Characterization of New Synthesis N-Benzylmaleimide and N- Phynyl Maleiide Polymers. International Journal of Advanced Research in Science and Engineering. [Link]

-

Grout, R. J., & Makin, M. I. H. (1975). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1318-1321. [Link]

-

Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate chemistry, 22(10), 1946–1953. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243296, Maleimide, N-phenethyl-. PubChem. Retrieved January 23, 2026, from [Link].

-

Dong, M. W., Huynh-Ba, K., & Ayers, J. T. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 37(12), 858-873. [Link]

-

Waters Corporation. (n.d.). A Systematic Approach to Stability-Indicating Method Development. [Link]

-

Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145-152. [Link]

-

ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

Bicker, G., et al. (2019). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]

-

Spjotvoll, S., et al. (2017). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 56(41), 12626-12629. [Link]

-

Kuentz, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 579-586. [Link]

-

Kumar, S., & Kumar, A. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 6(4), 1-12. [Link]

-

Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400-1404. [Link]

-

Zhang, W., et al. (2019). Maleimide–thiol adducts stabilized through stretching. Nature Chemistry, 11(3), 232-239. [Link]

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Journal of chromatographic science, 52(6), 493–500. [Link]

-

Musil, D., et al. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design, 21(9), 5238-5249. [Link]

-

Khan, M. N. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of pharmaceutical sciences, 73(12), 1767–1771. [Link]

-

Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]

-

Zhang, W., et al. (2019). Maleimide–thiol adducts stabilized through stretching. Ask this paper. [Link]

-

World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

-

Cheméo. (n.d.). Chemical Properties of N-Phenylmaleimide (CAS 941-69-5). Retrieved January 23, 2026, from [Link].

-

Varvounis, G., & Katsayannis, A. (2004). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2004(5), 113-122. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13662, N-Phenylmaleimide. PubChem. Retrieved January 23, 2026, from [Link].

Sources

- 1. Maleimide, N-phenethyl- | C12H11NO2 | CID 243296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. irjpms.com [irjpms.com]

- 12. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. web.vscht.cz [web.vscht.cz]

N-phenethylmaleimide molecular formula and weight

An In-Depth Technical Guide to N-phenethylmaleimide: Properties, Synthesis, and Applications in Bioconjugation

Executive Summary: N-phenethylmaleimide is a thiol-reactive chemical probe and building block essential for research and drug development. As a member of the maleimide family, its core utility lies in the highly specific and efficient covalent modification of cysteine residues in proteins and peptides. The defining feature of N-phenethylmaleimide is its phenethyl group, which imparts significant hydrophobicity. This property influences its reactivity, the characteristics of the resulting bioconjugate, and its suitability for specific applications, most notably in the construction of antibody-drug conjugates (ADCs) and the development of sophisticated molecular probes. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and a validated methodology for its primary application in protein bioconjugation, offering researchers and drug development professionals the foundational knowledge to effectively utilize this versatile reagent.

Introduction to N-phenethylmaleimide

The maleimide functional group is a cornerstone of modern bioconjugation chemistry. Its electrophilic double bond is highly reactive towards nucleophilic sulfhydryl groups (thiols), found in the amino acid cysteine, forming a stable thioether bond. This reaction is remarkably specific within a controlled pH range (6.5-7.5), proceeding rapidly at room temperature without the need for catalysts, which is ideal for modifying sensitive biological molecules.[1]

While various N-substituted maleimides exist, such as the widely used N-ethylmaleimide (NEM), the choice of the "N-substituent" is a critical experimental design parameter. The substituent dictates the overall physicochemical properties of the maleimide reagent, including its solubility, steric hindrance, and hydrophobicity. N-phenethylmaleimide (1-(2-phenylethyl)pyrrole-2,5-dione) is distinguished by the presence of a bulky and nonpolar phenethyl group. This structural feature is not merely incidental; it is a deliberate design choice for applications where modulating the hydrophobicity of the final conjugate is desired. Increased hydrophobicity can influence protein folding, enhance cell permeability, or improve the performance of analytical techniques like mass spectrometry.[2] However, as this guide will detail, it can also introduce challenges such as increased side reactions if not properly controlled.[2]

Physicochemical Properties

A thorough understanding of N-phenethylmaleimide's properties is fundamental to its successful application. These characteristics govern its storage, handling, reactivity, and the behavior of its conjugated products.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[3] |

| Molecular Weight | 201.22 g/mol | PubChem[3] |

| IUPAC Name | 1-(2-phenylethyl)pyrrole-2,5-dione | PubChem[3] |

| CAS Number | 6943-90-4 | PubChem[3] |

| XLogP3-AA (Hydrophobicity) | 1.4 | PubChem[3] |

| Appearance | Solid (predicted) | - |

| Melting Point | 33-35 °C (for the closely related (S)-(-)-N-(1-Phenylethyl)maleimide) | Sigma-Aldrich |

The key feature is the phenethyl group, which consists of a benzene ring attached to an ethyl chain. This moiety makes N-phenethylmaleimide significantly more hydrophobic than simple alkyl maleimides like NEM. This property is quantified by its XLogP3-AA value of 1.4, indicating its preference for a nonpolar environment.[3] This increased hydrophobicity can be advantageous for applications requiring interaction with lipid membranes or for enhancing ionization in mass spectrometry, but it also necessitates careful solvent selection for stock solutions, with DMSO or DMF being common choices.[4]

Synthesis of N-phenethylmaleimide

N-phenethylmaleimide is synthesized via a reliable two-step, one-pot procedure common for N-substituted maleimides: the formation of a maleamic acid intermediate followed by dehydrative cyclization.[5]

Experimental Protocol: Synthesis

This protocol is adapted from established methods for creating N-substituted maleimides.[5]

-

Step 1: Formation of N-phenethylmaleamic Acid

-

In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent like diethyl ether or acetone at room temperature with stirring.

-

Slowly add a solution of phenethylamine (1.0 eq) in the same solvent dropwise to the maleic anhydride solution.

-

The N-phenethylmaleamic acid intermediate will precipitate out of the solution as a solid.

-

Continue stirring for 1 hour at room temperature to ensure the reaction goes to completion.

-

The resulting solid can be collected by filtration, but for a one-pot synthesis, it is used directly in the next step.

-

-

Step 2: Dehydrative Cyclization

-

To the suspension of the maleamic acid intermediate, add acetic anhydride (approx. 2-3 eq) and a catalytic amount of anhydrous sodium acetate (approx. 0.5 eq).

-

Gently heat the mixture with stirring (e.g., on a steam bath or in a heating block at 50-60 °C) for 30-60 minutes. The suspension should dissolve as the cyclization proceeds.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude N-phenethylmaleimide product and hydrolyze the excess acetic anhydride.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water and then with a nonpolar solvent like petroleum ether or hexane to remove impurities.[6]

-

The crude product can be purified further by recrystallization from a suitable solvent system (e.g., cyclohexane or ethanol/water).

-

Core Application: Thiol-Maleimide Bioconjugation

The primary utility of N-phenethylmaleimide is the covalent labeling of thiol groups, most notably the side chain of cysteine residues in proteins.

Mechanism of Action: Michael Addition

The reaction proceeds via a Michael addition mechanism. The thiolate anion (R-S⁻), which is in equilibrium with the thiol (R-SH) at neutral pH, acts as a nucleophile and attacks one of the electrophilic carbons of the maleimide double bond. This forms a stable, covalent thioether bond.

Causality and Experimental Choices

Why choose N-phenethylmaleimide over other maleimides?

The decision is driven by the desired properties of the final conjugate.

-

Hydrophobicity: The phenethyl group adds significant hydrophobicity. A study comparing N-ethylmaleimide (NEM) with the structurally similar N-(1-phenylethyl)maleimide (NPEM) found that the increased hydrophobicity of NPEM led to a 2- to 6-fold enhancement in ionization for mass spectrometry analysis of labeled thiols.[2] This can be a critical advantage in proteomics and analytical workflows.

-

Potential for Side Reactions: The same study noted that the increased hydrophobicity and steric bulk of NPEM also led to more extensive side reactions, such as double derivatization and hydrolysis (ring-opening) of the maleimide ring.[2] Therefore, while offering benefits, the use of N-phenethylmaleimide requires stricter control over reaction conditions, particularly pH, to maintain selectivity for thiols.

-

Stability of the Conjugate: While the initial thioether bond is stable, the resulting thiosuccinimide ring can undergo hydrolysis. Some studies suggest that N-aryl substituents can accelerate this hydrolysis, which can be beneficial as it prevents a retro-Michael reaction that leads to deconjugation, thus forming a more permanently stable final product.[7] While phenethyl is an aralkyl group, this principle highlights the importance of the N-substituent in modulating conjugate stability.

Standard Protocol for Protein Labeling

This protocol provides a self-validating system for the controlled conjugation of N-phenethylmaleimide to a cysteine-containing protein.

Methodology:

-

Reagent and Protein Preparation:

-

Buffer Preparation: Prepare a conjugation buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.0-7.2. Ensure the buffer is free of primary amines (like Tris) and thiols. Degas the buffer by vacuum or by bubbling with nitrogen or argon to prevent re-oxidation of protein thiols.

-

Protein Reduction (if required): If the target cysteine(s) are involved in disulfide bonds, they must first be reduced. Dissolve the protein in the conjugation buffer and add a 10-50 fold molar excess of a phosphine-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature. TCEP is ideal as it does not contain a free thiol and thus does not need to be removed before adding the maleimide, though removal is still best practice for clean kinetics. If using DTT or β-mercaptoethanol, the reducing agent must be completely removed.

-

Desalting: Immediately before conjugation, pass the protein solution through a desalting column (e.g., Zeba™ or Sephadex® G-25) equilibrated with fresh, degassed conjugation buffer. This removes the reducing agent and any small molecule contaminants.

-

Maleimide Stock Solution: Immediately before use, dissolve N-phenethylmaleimide in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[4] Prepare this solution fresh to prevent hydrolysis of the maleimide ring.

-

-

Conjugation Reaction:

-

Determine the concentration of the reduced, purified protein using a standard protein assay (e.g., BCA) or UV-Vis spectroscopy.

-

Add a 10- to 20-fold molar excess of the N-phenethylmaleimide stock solution to the protein solution. The reaction volume should be minimized to maintain high concentrations.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light, especially if the final conjugate is light-sensitive.

-

-

Purification and Analysis:

-

Quenching (Optional but Recommended): To stop the reaction and consume any unreacted N-phenethylmaleimide, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM.

-

Purification: Remove the excess, unreacted N-phenethylmaleimide and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

-

Characterization (Self-Validation): The success of the conjugation must be validated.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive method. The mass of the conjugated protein will increase by 201.22 Da for each molecule of N-phenethylmaleimide attached.

-

SDS-PAGE: While the mass change is too small to be seen on a standard gel, if the N-phenethylmaleimide is attached to a fluorescent dye, the labeled protein can be visualized. It also confirms the integrity of the protein post-reaction.

-

-

Applications in Drug Development and Research

The unique properties of N-phenethylmaleimide make it a valuable tool in advanced life science applications.

-

Antibody-Drug Conjugates (ADCs): ADCs are a powerful class of cancer therapeutics where a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen.[8] Maleimide chemistry is a dominant strategy for attaching the drug-linker entity to cysteine residues on the antibody.[7] The hydrophobicity imparted by an N-phenethylmaleimide linker can influence the overall properties of the ADC, potentially affecting its aggregation, stability, and interaction with other biological molecules.[7]

-

Probing Protein Environments: The phenethyl group can act as a probe. By conjugating N-phenethylmaleimide to a specific cysteine, the bulky, hydrophobic group can be used to study how the local microenvironment within or on the surface of a protein affects its function.

-

Inhibitor and Modulator Development: As a covalent modifier, N-phenethylmaleimide can be incorporated into molecules designed to irreversibly inhibit enzymes that have a critical cysteine in their active site. A study on N-substituted maleimides demonstrated their potential as selective inhibitors for monoglyceride lipase (MGL), a therapeutic target.[5]

Safety and Handling

N-phenethylmaleimide is classified as a hazardous substance and must be handled with appropriate care in a laboratory setting.

-

Hazards: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Precautions: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture to prevent hydrolysis.

Conclusion

N-phenethylmaleimide is a powerful and specialized reagent in the bioconjugation toolkit. Its molecular formula of C₁₂H₁₁NO₂ and molecular weight of 201.22 g/mol are foundational to its use in quantitative applications. The defining phenethyl group provides a distinct hydrophobic character that differentiates it from simpler alkyl maleimides. This feature offers tangible benefits, such as enhanced analytical signals, but also demands greater control over reaction conditions to mitigate potential side reactions. By understanding its synthesis, mechanism of action, and the rationale behind its use, researchers and drug developers can leverage N-phenethylmaleimide to construct advanced bioconjugates, molecular probes, and next-generation therapeutics like ADCs with precision and confidence.

References

- Google Patents. US20130041134A1 - Methods for preparing polyethylene glycol maleimide using n-(2-hydroxyethyl) maleimide as a starting material.

-

Lafaye, A., Tulliez, J., Sayah, N., Denis, A., & Vuckovic, D. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(8), 1857–1869. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 243296, Maleimide, N-phenethyl-. Available from: [Link]

-

Christie, R. J., Su, Y., & Dimasi, N. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 660–670. Available from: [Link]

-

Jones, M. W., Strickland, R. A., & Mantovani, G. (2014). Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging. Chemical Communications, 50(79), 11680–11683. Available from: [Link]

-

Searle, N. E. (1955). N-Phenylmaleimide. Organic Syntheses, 35, 86. Available from: [Link]

-

JoVE. (2022). Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. Available from: [Link]

-

Bisogno, T., Melck, D., & De Petrocellis, L. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 52(23), 7409–7415. Available from: [Link]

-

ResearchGate. Site-Specific Conjugation of the Indolinobenzodiazepine DGN549 to Antibodies Affords Antibody-Drug Conjugates with an Improved Therapeutic Index as Compared with Lysine Conjugation. Available from: [Link]

-

PrepChem.com. Synthesis of n-phenyl maleimide. Available from: [Link]

-

D'Agostino, M., & Pignochino, Y. (2021). Diverse Roles of Antibodies in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 22(21), 11496. Available from: [Link]

-

Seegar, T. C., & Loll, P. J. (2008). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(7), 989–998. Available from: [Link]

-

Lei, Z., Chen, X. D., & Mercadé-Prieto, R. (2016). Effect of N-Ethylmaleimide as a Blocker of Disulfide Crosslinks Formation on the Alkali-Cold Gelation of Whey Proteins. PLOS ONE, 11(10), e0164496. Available from: [Link]

-

Romanelli, A., & D'Andrea, L. D. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. Molecules, 26(12), 3521. Available from: [Link]

-

Barfield, J. (2014). Making Hot ADCs. ADC Review / Journal of Antibody-drug Conjugates. Available from: [Link]

-

Scigine. (2020). Protein DNA Bioconjugate Protocol. Available from: [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biotium.com [biotium.com]

- 5. farm.ucl.ac.be [farm.ucl.ac.be]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. adcreview.com [adcreview.com]

Synthesis of substituted N-phenylmaleimide derivatives

An In-Depth Technical Guide to the Synthesis of Substituted N-Phenylmaleimide Derivatives

Authored by: A Senior Application Scientist

Abstract

Substituted N-phenylmaleimides represent a pivotal class of chemical compounds, serving as versatile precursors and core structural motifs in medicinal chemistry, polymer science, and bioconjugation.[1][2] Their utility stems from the reactive maleimide moiety, which is an excellent Michael acceptor and a dienophile in Diels-Alder reactions, making these compounds indispensable for creating complex molecular architectures and functional materials.[3][4] In drug development and bioconjugation, the maleimide group's high reactivity and specificity toward thiol groups are leveraged to construct antibody-drug conjugates (ADCs) and other targeted therapeutics.[5] This guide provides a comprehensive exploration of the predominant synthetic methodologies for preparing substituted N-phenylmaleimide derivatives, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers in the field.

The Cornerstone of Synthesis: The Two-Step Pathway from Maleic Anhydride

The most reliable and widely adopted method for synthesizing N-phenylmaleimide derivatives is a two-step process commencing with maleic anhydride and an appropriately substituted aniline.[6][7] This approach offers high yields and purity by allowing for the isolation and purification of a stable intermediate. The overall process can be visualized as the formation of an amide bond followed by a cyclodehydration to form the imide ring.

Workflow: Two-Step Synthesis of N-Phenylmaleimides

Caption: General workflow for the two-step synthesis of N-phenylmaleimides.

Step 1: Synthesis of the N-Phenylmaleanilic Acid Intermediate

The initial step involves the formation of an N-phenylmaleanilic acid via the acylation of a substituted aniline with maleic anhydride.[4]

Mechanism & Rationale: This reaction is a classic nucleophilic acyl substitution. The nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride. This leads to the opening of the anhydride ring to form a stable amic acid (in this case, a maleanilic acid). The reaction is typically exothermic and proceeds rapidly to near-quantitative yields at or below room temperature, as the formation of the stable amide and carboxylic acid functionalities provides a strong thermodynamic driving force.[3][4]

The choice of solvent is critical for controlling the reaction rate and facilitating product isolation. Solvents like diethyl ether or ethyl acetate are commonly used because they readily dissolve the starting materials but are poor solvents for the resulting maleanilic acid, causing it to precipitate out of the solution as a fine powder, which simplifies purification to a simple filtration.[2][3]

Reaction Mechanism: Maleanilic Acid Formation

Caption: Nucleophilic attack of aniline on maleic anhydride.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)maleanilic acid

This protocol is adapted from established literature procedures.[2][3]

-

Reagent Preparation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.102 mol) of maleic anhydride in 125 mL of anhydrous ethyl acetate with gentle warming and stirring. In a separate beaker, dissolve 13.0 g (0.102 mol) of 4-chloroaniline in 50 mL of ethyl acetate.

-

Reaction: While stirring the maleic anhydride solution at room temperature, add the 4-chloroaniline solution dropwise over 15 minutes. A voluminous precipitate will form almost immediately.

-

Stirring & Isolation: Continue to stir the resulting thick suspension vigorously for 1 hour at room temperature to ensure the reaction goes to completion.

-

Filtration & Washing: Cool the mixture in an ice bath for 15 minutes. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 25 mL portions of cold ethyl acetate to remove any unreacted starting materials.

-

Drying: Dry the fine, cream-colored powder in a vacuum oven at 60°C to a constant weight. The product is typically of sufficient purity (>95%) for use in the next step without further purification.

Step 2: Cyclodehydration of Maleanilic Acid to N-Phenylmaleimide

The second, and more variable, step is the conversion of the maleanilic acid intermediate into the final N-phenylmaleimide through cyclodehydration. This intramolecular condensation reaction requires the removal of a molecule of water.

Mechanism & Rationale: The most common and effective method employs acetic anhydride as both a dehydrating agent and a solvent, with anhydrous sodium acetate serving as a basic catalyst.[3][8] The sodium acetate deprotonates the carboxylic acid, forming a carboxylate anion. This enhances the nucleophilicity of the carboxylate, which then attacks the amide carbonyl carbon. Acetic anhydride facilitates the reaction by activating the carboxylic acid (forming a mixed anhydride) and sequestering the water that is eliminated, driving the equilibrium toward the formation of the imide ring.

Alternative methods exist, such as azeotropic distillation in a high-boiling solvent like toluene with an acid catalyst (e.g., p-toluenesulfonic acid), but the acetic anhydride method is often preferred for its efficiency and simpler setup on a lab scale.[6] More recently, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes by promoting efficient and rapid heating.[8]

Experimental Protocol: Synthesis of N-(4-chlorophenyl)maleimide

This protocol is a robust method adapted from multiple sources.[3][8]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 15.0 g of the N-(4-chlorophenyl)maleanilic acid prepared in the previous step, 7.5 g of anhydrous sodium acetate, and 75 mL of acetic anhydride.

-

Heating: Heat the suspension in an oil bath set to 90-100°C. Stir the mixture until all solids dissolve (typically 15-30 minutes). Maintain heating for an additional 2 hours.

-

Work-up & Precipitation: Allow the reaction mixture to cool to approximately 50-60°C. Carefully and slowly pour the warm solution into a 1 L beaker containing 500 mL of an ice-water slurry while stirring vigorously. This hydrolyzes the excess acetic anhydride and precipitates the product.

-

Isolation & Washing: Stir the slurry for 20-30 minutes to allow for complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral, followed by a final wash with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization. For N-(4-chlorophenyl)maleimide, ethanol is an effective solvent.[8] Dissolve the crude solid in a minimum amount of hot ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified canary-yellow crystals by vacuum filtration and dry them in a vacuum oven at 50°C.

Comparison of Synthetic Methodologies for Cyclodehydration

The choice of cyclodehydration method can significantly impact yield, purity, and adherence to green chemistry principles. The following table summarizes key parameters of common approaches.